molecular formula C19H32 B077564 5beta,14beta-Androstane CAS No. 13077-81-1

5beta,14beta-Androstane

Cat. No. B077564
CAS RN: 13077-81-1
M. Wt: 260.5 g/mol
InChI Key: QZLYKIGBANMMBK-XEZGLNCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,14beta-Androstane is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of the natural hormone testosterone and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

5beta,14beta-Androstane has been used in a variety of scientific research applications, including studies on the effects of steroids on gene expression, the development of new drugs for the treatment of hormonal disorders, and the investigation of the role of steroids in the development of certain cancers. The molecule has also been used in studies on the effects of steroids on muscle growth and development.

Mechanism Of Action

The mechanism of action of 5beta,14beta-Androstane is not fully understood, but it is believed to act through binding to androgen receptors in the body. This binding leads to the activation of certain genes and the production of proteins that are involved in a range of physiological processes, including muscle growth and development, bone density, and the development of secondary sexual characteristics.

Biochemical And Physiological Effects

Studies have shown that 5beta,14beta-Androstane has a range of biochemical and physiological effects, including the promotion of muscle growth and development, the stimulation of bone growth and density, and the development of secondary sexual characteristics. The molecule has also been shown to have anti-inflammatory effects and to play a role in the regulation of glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5beta,14beta-Androstane in lab experiments is its ability to mimic the effects of natural steroids in the body. This makes it a useful tool for studying the effects of steroids on gene expression and physiological processes. However, there are also limitations to its use, including the need for careful dosing to avoid potential side effects and the potential for variability in results due to individual differences in response to the molecule.

Future Directions

There are many future directions for research on 5beta,14beta-Androstane, including the investigation of its potential as a therapeutic agent for the treatment of hormonal disorders, the development of new drugs based on its structure, and the exploration of its role in the development of certain cancers. Further research is also needed to fully understand the mechanism of action of the molecule and its effects on gene expression and physiological processes.
Conclusion:
In conclusion, 5beta,14beta-Androstane is a steroid molecule that has a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this molecule and its role in the development of new therapies for a range of hormonal disorders and cancers.

Synthesis Methods

The synthesis of 5beta,14beta-Androstane can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Both methods have been used successfully to produce 5beta,14beta-Androstane in the laboratory.

properties

CAS RN

13077-81-1

Product Name

5beta,14beta-Androstane

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

QZLYKIGBANMMBK-XEZGLNCPSA-N

Isomeric SMILES

C[C@@]12CCC[C@@H]1[C@@H]3CC[C@@H]4CCCC[C@@]4([C@H]3CC2)C

SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

synonyms

(14β)-5β-Androstane

Origin of Product

United States

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